3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a dioxino ring fused to a pyrazoloquinoline core
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and suitable coupling reagents.
Addition of the fluorobenzyl group: This can be accomplished through nucleophilic substitution reactions using fluorobenzyl halides.
Formation of the dioxino ring: This step may involve the cyclization of dihydroxy compounds with appropriate reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and targets, including its potential as an inhibitor or activator of specific enzymes or receptors.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share the pyrazoloquinoline core structure and may have similar biological activities.
Dioxino derivatives:
Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDRXVODBVVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.